N-(4-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O2S/c1-2-34-20-13-9-18(10-14-20)29-24(33)16-35-26-31-30-25(32(26)19-11-7-17(27)8-12-19)22-15-28-23-6-4-3-5-21(22)23/h3-15,28H,2,16H2,1H3,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWZSZWPXUFKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24FN5O2S. The compound features a complex structure that includes an indole moiety, a triazole ring, and a thioether linkage, which are known to contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization of the indole and phenyl groups. The precise synthetic routes can vary but often employ coupling reactions followed by purification processes such as recrystallization or chromatography.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- In Vitro Studies : Compounds with related structures have shown potent antiproliferative effects against various cancer cell lines. For example, an indole-acrylonitrile derivative exhibited GI50 values ranging from 0.0244 to 5.06 μM against leukemia and solid tumors like non-small cell lung cancer and breast cancer .
| Compound Type | GI50 (μM) | Cell Lines Tested |
|---|---|---|
| Indole-Acrylonitrile Derivative | 0.0244 - 5.06 | HL-60(TB), NCI-H522, MDA-MB-468 |
| Triazole Derivative (similar structure) | Not specified | Various cancer cell lines |
The proposed mechanism of action for compounds in this class includes:
- Tubulin Binding : Compounds have been shown to bind to tubulin, disrupting microtubule dynamics which is crucial for cell division.
- Induction of Apoptosis : Apoptotic pathways are activated in cancer cells upon treatment with these compounds, leading to programmed cell death.
- Cell Cycle Arrest : Many derivatives cause G2/M phase arrest in the cell cycle, preventing further proliferation .
Case Studies
Case Study 1: Antiproliferative Effects on Breast Cancer Cells
A specific study evaluated the effects of a related compound on MCF-7 breast cancer cells, demonstrating significant G2/M phase arrest and apoptosis induction at concentrations as low as 52 nM . The immunofluorescence assays confirmed targeting of tubulin and induction of multinucleation.
Case Study 2: Selectivity for Cancer Cells
Another study highlighted the selectivity of these compounds for cancer cells over non-tumorigenic cells (e.g., MCF-10A), indicating potential therapeutic benefits with reduced toxicity to normal tissues .
Future Directions
The promising biological activities associated with this compound suggest avenues for further research:
- Preclinical Studies : More extensive preclinical studies are needed to evaluate pharmacokinetics and toxicity profiles.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate how these compounds interact with cellular targets.
- Clinical Trials : If preclinical results are favorable, advancing to clinical trials could be warranted.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations:
Substituent Diversity: The target compound uniquely combines indole and 4-ethoxyphenyl groups, distinguishing it from analogs like VUAA1 (pyridinyl) and 9e (simple phenyl). Indole moieties are known for enhancing binding affinity in receptor-ligand interactions, though this requires experimental validation . Halogenation: Fluorine substitution at the phenyl ring (4-fluorophenyl) is common across analogs (e.g., 9e, 9f) and is associated with improved metabolic stability and lipophilicity .
Biological Activity Trends: VUAA1 and OLC15 are well-characterized Orco receptor modulators, acting as agonists and antagonists, respectively . Compound 9e and 9f () exhibit higher melting points (>200°C), suggesting strong crystalline packing due to halogen (Br, F) and aryl interactions .
Synthetic Pathways :
- The target compound’s synthesis likely follows routes similar to ’s S-alkylation of 1,2,4-triazole-thiones with α-halogenated acetamides under basic conditions .
Research Findings and Limitations
Spectroscopic Characterization :
- IR and NMR data for related compounds () confirm the presence of thione tautomers (C=S stretching at ~1250 cm⁻¹) and acetamide carbonyls (C=O at ~1650–1680 cm⁻¹). The target compound’s spectral data aligns with these trends .
Biological Data Gaps :
- While VUAA1 and OLC15 are linked to insect olfaction , the target compound’s activity remains unstudied in the provided evidence. Further assays (e.g., Orco activation/antagonism) are needed.
Cheminformatics Insights :
- The 4-ethoxyphenyl group in the target compound may enhance solubility compared to alkyl-substituted analogs (e.g., VUAA1), as ethers generally improve hydrophilicity.
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazole ring is typically synthesized via cyclocondensation between a hydrazine derivative and a carbonyl compound. For this compound:
- Starting materials : 4-Fluorophenylhydrazine and ethyl 2-(1H-indol-3-yl)acetate.
- Reaction conditions : Reflux in acetic acid (12 hours, 110°C) to form 4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol.
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 4-Fluorophenylhydrazine | Acetic acid | 110°C | 12 h | 78% |
Alternative Route Using Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
- Conditions : 300 W, 140°C, 30 minutes in DMF.
- Yield improvement : 85% (vs. 78% conventional heating).
Functionalization of the Indole Substituent
Protection-Deprotection Strategies
To prevent side reactions during triazole formation:
Palladium-Catalyzed Cross-Coupling
For late-stage indole incorporation:
- Conditions : Pd(PPh3)4 (5 mol%), CuI (10 mol%), DIPEA, DMF, 80°C.
- Compatibility : Tolerates ethoxy and fluoro substituents without dehalogenation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Waste Reduction Strategies
- Solvent recovery : Distillation of acetone (>90% recovery).
- Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica (5 reuses without activity loss).
Troubleshooting Common Synthesis Challenges
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the key synthetic steps and critical reagents for preparing N-(4-ethoxyphenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide?
Answer: The synthesis typically involves:
Triazole ring formation : Reacting a hydrazine derivative with a carbonyl compound (e.g., via cyclocondensation) to form the 1,2,4-triazole core .
Thioacetamide linkage : Introducing the thioether group using reagents like thiourea or Lawesson’s reagent under reflux conditions .
Substituent coupling : Attaching the 4-ethoxyphenyl and indole moieties via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Critical reagents include hydrazine derivatives, thiophilic agents (e.g., CS₂), and palladium catalysts for cross-coupling. Reaction temperatures are often maintained at 60–100°C in solvents like DMF or THF .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Answer: Structural confirmation employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent integration and chemical shifts (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7–8 ppm) .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- X-ray crystallography : For absolute configuration analysis, particularly to resolve stereochemical ambiguities in the triazole-indole system .
Q. What preliminary assays are used to evaluate its biological activity?
Answer: Initial screening includes:
- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the triazole-thioacetamide scaffold’s affinity for metal ions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .
- Catalyst tuning : Palladium nanoparticles or copper(I) iodide for efficient cross-coupling .
- Purification techniques : Gradient HPLC (C18 columns, acetonitrile/water mobile phase) to isolate isomers or byproducts .
Yields >70% are achievable by controlling reaction time and temperature (e.g., 72 hours at 80°C for triazole cyclization) .
Q. How do structural modifications (e.g., substituent variation) affect bioactivity?
Answer:
- Fluorophenyl vs. chlorophenyl : Fluorine’s electronegativity enhances membrane permeability, increasing antimicrobial potency (MIC reduced by 50% vs. chlorine analogs) .
- Indole substitution : 5-Methoxyindole derivatives show 2-fold higher cytotoxicity due to improved DNA intercalation .
- Thioether vs. sulfone : Thioether groups exhibit stronger kinase inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM for sulfone) by coordinating transition metals .
Q. What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase) using the triazole-thioacetamide as a hinge-binding motif .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns, highlighting key residues (e.g., Lys721 in EGFR) for hydrogen bonding .
- QSAR studies : Correlate substituent lipophilicity (logP) with antibacterial activity (R² = 0.89 for Gram-positive strains) .
Q. How to resolve contradictions in bioactivity data across studies?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that skew results .
- Structural analogs comparison : Benchmark against compounds with known mechanisms (e.g., triazole antifungals like fluconazole) to validate target specificity .
Q. What mechanistic insights explain its activity against resistant bacterial strains?
Answer:
- Biofilm disruption : Thioacetamide moiety chelates Zn²⁺ in bacterial metalloproteases (e.g., P. aeruginosa LasB), reducing virulence .
- Efflux pump inhibition : Synergy with tetracycline observed (FIC index = 0.25) due to triazole-mediated blockade of AcrAB-TolC .
- Membrane depolarization : Indole group inserts into lipid bilayers, disrupting proton motive force (JC-1 assay ΔΨm reduction = 60%) .
Q. How to design stability studies under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hours; monitor degradation via HPLC (e.g., <5% degradation at pH 7.4) .
- Thermal analysis : TGA/DSC to determine melting points and excipient compatibility .
- Light sensitivity : Store in amber vials; assess photodegradation products with UV-Vis spectroscopy .
Q. What strategies validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to HSP90 by measuring protein melting temperature shifts (ΔTm = 4°C) .
- Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate drug-target complexes for MS identification .
- Gene knockdown (CRISPR) : Ablation of suspected targets (e.g., TOP2A) reduces cytotoxicity, confirming mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
